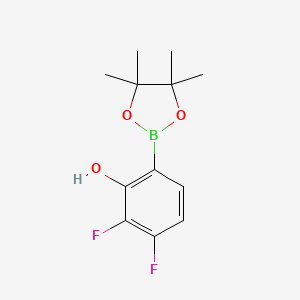

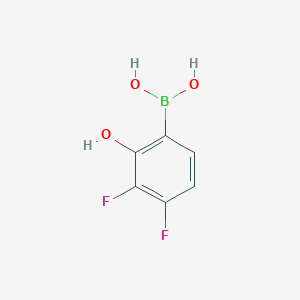

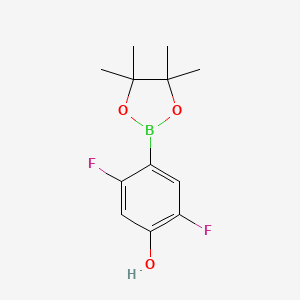

2,5-Difluoro-4-hydroxyphenylboronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This compound is often used in Suzuki-Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The molecular weight of 2,5-Difluoro-4-hydroxyphenylboronic acid pinacol ester is 256.06 . The IUPAC name is 2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol .Chemical Reactions Analysis

As mentioned earlier, this compound is often used as a reagent in Suzuki coupling reactions to form carbon-carbon bonds. The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

The compound has a molecular weight of 256.06 . It is a solid at room temperature . The storage temperature is 2-8°C .Applications De Recherche Scientifique

2,5-DFHPA-Pin has been found to have a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used in the synthesis of polymers and other materials. Additionally, it has been used in the synthesis of catalysts, which are used in a variety of industrial processes.

Mécanisme D'action

Target of Action

Boronic esters, in general, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

It’s known that boronic esters, including pinacol boronic esters, can undergo protodeboronation, a process where the boron moiety is removed . This process is catalytic and utilizes a radical approach .

Biochemical Pathways

The protodeboronation of pinacol boronic esters is a significant reaction that can influence various biochemical pathways .

Pharmacokinetics

It’s important to note that the stability of boronic esters, including pinacol boronic esters, can be influenced by environmental factors such as ph .

Result of Action

The removal of the boron moiety from boronic esters through protodeboronation can result in significant changes in the molecular structure, potentially influencing its biological activity .

Action Environment

The action of boronic esters, including pinacol boronic esters, can be influenced by environmental factors. For instance, the rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, the pH of the environment can significantly influence the stability and efficacy of these compounds .

Avantages Et Limitations Des Expériences En Laboratoire

2,5-DFHPA-Pin has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its low cost and ease of synthesis. Additionally, it is relatively stable and has a low toxicity, which makes it an attractive option for use in laboratory experiments. However, it has been found to have a low solubility in water, which can be a limitation for some experiments. Additionally, it has been found to have a low reactivity, which can be a limitation for some experiments.

Orientations Futures

There are a number of potential future directions for the use of 2,5-DFHPA-Pin in scientific research and laboratory experiments. One potential application is the development of new pharmaceuticals and agrochemicals. Additionally, it could be used in the synthesis of new materials and catalysts. It could also be used in the development of new treatments for neurological disorders. Additionally, it could be used in the development of new methods for the detection and analysis of biomolecules. Finally, it could be used in the development of new methods for the delivery of drugs and other compounds.

Méthodes De Synthèse

2,5-DFHPA-Pin can be synthesized in a few different ways. The most common method is the direct esterification of 2,5-difluoro-4-hydroxyphenylboronic acid and pinacol. This reaction is typically conducted in a solvent such as dichloromethane or dimethylformamide, and a base such as potassium carbonate is added to catalyze the reaction. Another method of synthesis is the reaction of a difluoro-4-hydroxyphenylboronic acid with a pinacol boronate ester. This reaction is typically conducted in a solvent such as dimethylformamide and a base such as potassium carbonate is added to catalyze the reaction.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

It is known that boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Molecular Mechanism

It is known that boronic esters can undergo protodeboronation, a process that involves the removal of the boron moiety . This process can be catalyzed by a radical approach .

Temporal Effects in Laboratory Settings

It is known that boronic esters are only marginally stable in water and their rate of hydrolysis is considerably accelerated at physiological pH .

Metabolic Pathways

Boronic esters are known to be involved in various borylation approaches, including the prominent asymmetric hydroboration reaction .

Subcellular Localization

The localization of boronic esters can be influenced by their stability and their interactions with other molecules .

Propriétés

IUPAC Name |

2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)7-5-9(15)10(16)6-8(7)14/h5-6,16H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXBILKGESXTHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6306201.png)